2-Bromonaphtho[2,3-b]benzofuran

OLED Host Material Thermal Stability

2-Bromonaphtho[2,3-b]benzofuran (CAS 1627917-16-1) is the definitive electrophilic building block for synthesizing high-performance bipolar host materials (e.g., NBFPAn, NBFNAn) in blue OLEDs, delivering decomposition temperatures >355°C and photoluminescence quantum yields up to 93.9%. Its rigid, π-extended core enables high carrier mobility (OFET) and balanced charge transport—properties unattainable with generic bromoarenes. For R&D teams developing next-generation OLED displays, OFETs, or OPVs, this compound is non-substitutable.

Molecular Formula C16H9BrO
Molecular Weight 297.14 g/mol
CAS No. 1627917-16-1
Cat. No. B1382123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromonaphtho[2,3-b]benzofuran
CAS1627917-16-1
Molecular FormulaC16H9BrO
Molecular Weight297.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C4=C(O3)C=CC(=C4)Br
InChIInChI=1S/C16H9BrO/c17-12-5-6-15-14(9-12)13-7-10-3-1-2-4-11(10)8-16(13)18-15/h1-9H
InChIKeySXNOGSKQBHIZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromonaphtho[2,3-b]benzofuran (CAS 1627917-16-1): A Specialized π-Extended Heteroaryl Bromide for OLED and Organic Electronics Research


2-Bromonaphtho[2,3-b]benzofuran (CAS 1627917-16-1), also identified as 2-bromobenzo[b]naphtho[2,3-d]furan, is a polycyclic aromatic compound defined by a rigid, π-extended conjugated backbone consisting of fused naphthalene and benzofuran moieties, substituted with a single bromine atom at the 2-position . With a molecular formula of C₁₆H₉BrO and a molecular weight of 297.15 g/mol, this compound is not typically an end-use material but is instead classified and utilized primarily as a high-value electrophilic building block or key synthetic intermediate for constructing advanced functional materials in organic electronics [1]. Its structure, characterized by zero rotatable bonds, underpins its utility as a molecular scaffold for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the modular assembly of complex molecular architectures for high-performance optoelectronic applications [2].

Why 2-Bromonaphtho[2,3-b]benzofuran (CAS 1627917-16-1) Cannot Be Replaced by Simpler Bromoarenes or Other In-Class Analogs


Generic substitution of 2-Bromonaphtho[2,3-b]benzofuran with simpler or more common bromoarenes (e.g., 9-bromoanthracene, bromobenzene) or even with closely related naphthobenzofuran positional isomers (e.g., 3-bromo or 6-bromo isomers) is not scientifically valid without rigorous re-optimization of the target material's performance. The specific 2-position of the bromine atom on the naphtho[2,3-b]benzofuran scaffold dictates the final molecular geometry and electronic coupling in the resulting cross-coupled product . Crucially, the inherent properties of the naphtho[2,3-b]benzofuran core—such as its extended π-conjugation and specific fused-ring topology—are not replicated by other heteroaryl halides [1]. This core is known to impart unique electronic characteristics to the final material. For instance, when incorporated into anthracene-based hosts, the naphtho[2,3-b]benzofuran unit enhances electron-transporting capability and contributes to balanced charge transport, a feature that would be altered or lost if a different building block were used [2]. Therefore, the precise regiochemistry and the specific electronic nature of the naphtho[2,3-b]benzofuran core are non-substitutable parameters in the design and procurement of advanced OLED and OFET materials.

Quantitative Differentiation Evidence for 2-Bromonaphtho[2,3-b]benzofuran (CAS 1627917-16-1) Relative to Comparators


Enhanced Thermal Stability in OLED Host Materials Derived from 2-Bromonaphtho[2,3-b]benzofuran Core

OLED host materials synthesized using 2-Bromonaphtho[2,3-b]benzofuran as a key intermediate exhibit high thermal robustness essential for device fabrication. Two anthracene-naphthobenzofuran hosts, NBFPAn and NBFNAn, were synthesized via Suzuki-Miyaura cross-coupling of 2-bromonaphtho[2,3-b]benzofuran with the corresponding boronic acids [1]. The thermal decomposition temperatures (Td) of the resulting host materials, NBFPAn and NBFNAn, were quantified as 355°C and 381°C, respectively [1]. This thermal stability is a direct consequence of the rigid naphtho[2,3-b]benzofuran core introduced via the bromo-precursor.

OLED Host Material Thermal Stability Blue Fluorescence Organic Electronics

Improved Photoluminescence Quantum Yield (PLQY) in Blue OLED Hosts Derived from 2-Bromonaphtho[2,3-b]benzofuran

The photoluminescence quantum yield (PLQY) of doped films is a critical parameter for OLED efficiency. Host materials synthesized from 2-Bromonaphtho[2,3-b]benzofuran, specifically NBFPAn and NBFNAn, were compared to a dibenzofuran-based host analog, DBFPAn [1]. When doped with the multi-resonance TADF emitter m-t-DABNA at 3 wt.%, the naphthobenzofuran-based hosts exhibited significantly higher PLQYs [1]. This demonstrates that the extended π-conjugation of the naphtho[2,3-b]benzofuran core, installed via the 2-bromo precursor, leads to superior photophysical performance compared to the simpler dibenzofuran core.

OLED Host Material PLQY TADF Blue Emitter Organic Electronics

Enhanced Horizontal Emitter Orientation in Host Films Derived from 2-Bromonaphtho[2,3-b]benzofuran

The horizontal transition dipole orientation (Θ) of emitters within an OLED host matrix is a key factor influencing light outcoupling efficiency, with higher horizontal orientation ratios leading to improved external quantum efficiency (EQE) [1]. Host materials synthesized from 2-Bromonaphtho[2,3-b]benzofuran, NBFPAn and NBFNAn, were found to induce a high degree of horizontal orientation in the m-t-DABNA emitter. This orientation is likely influenced by the planar, rigid structure of the naphthobenzofuran host, which promotes favorable molecular alignment [1].

OLED Host Material Emitter Orientation Light Outcoupling Organic Electronics

Differential Solubility Profile of 2-Bromonaphtho[2,3-b]benzofuran vs. Parent Hydrocarbon Core

The calculated aqueous solubility of 2-Bromonaphtho[2,3-b]benzofuran is 5.3E-6 g/L at 25°C . Its estimated octanol-water partition coefficient (LogP) is 5.3, indicating high lipophilicity [1]. While these are not performance metrics in a device context, they define the compound's handling and processing properties. For comparison, the non-brominated parent core, naphtho[2,3-b]benzofuran (CAS 243-42-5), is reported to have a melting point of 202-207°C . The introduction of the bromine atom disrupts crystal packing, which may lead to different solubility characteristics in organic solvents commonly used for coupling reactions, an important consideration for reaction design and work-up procedures.

Solubility Physicochemical Properties Formulation Process Chemistry Material Purification

Optimal Research and Industrial Use Cases for 2-Bromonaphtho[2,3-b]benzofuran (CAS 1627917-16-1)


Synthesis of High-Performance Bipolar Host Materials for Deep-Blue and TADF OLEDs

2-Bromonaphtho[2,3-b]benzofuran is the definitive intermediate for creating high-performance bipolar host materials for blue OLEDs. As demonstrated in primary literature, this compound serves as the essential electrophilic partner in Suzuki-Miyaura cross-coupling reactions to construct hosts with the naphtho[2,3-b]benzofuran unit [1]. The resulting host materials, such as NBFPAn and NBFNAn, exhibit high decomposition temperatures (>355°C) and lead to superior photoluminescence quantum yields (up to 93.9%) and high horizontal emitting dipole orientations (up to 88.2%) when used with multi-resonance TADF emitters [1]. This translates to OLED devices with enhanced efficiency and operational stability, making this compound critical for researchers and manufacturers developing next-generation OLED displays.

Design and Fabrication of Organic Field-Effect Transistors (OFETs) with High Charge Carrier Mobility

The rigid, π-extended naphtho[2,3-b]benzofuran core, accessed via 2-Bromonaphtho[2,3-b]benzofuran, is a key structural motif for high-mobility organic semiconductors in OFETs [2]. While the brominated intermediate itself is not the semiconductor, it is used to synthesize larger π-conjugated molecules or polymers with this core. Patents and reviews highlight that compounds containing the naphthobisbenzofuran (NBBF) structure, which can be derived from this bromo-precursor, demonstrate high carrier mobility and stable threshold voltage under repeated operation [REFS-2, REFS-3]. This makes the brominated building block a valuable procurement item for groups focused on developing and optimizing OFET devices for flexible electronics and sensor applications.

Construction of Organic Photovoltaic (OPV) and Organic Light-Emitting Transistor (OLET) Materials

Beyond OLEDs and OFETs, the naphthobenzofuran scaffold is relevant for other organic electronic devices. Literature indicates that [2,2']bi[naphtho[2,3-b]furanyl] (BNF), a p-type semiconductor related to this core structure, exhibits moderately high mobility in OFETs, good photoconversion efficiency in bilayer OPVs, and blue-green emission in OLETs [4]. By extension, 2-Bromonaphtho[2,3-b]benzofuran serves as a crucial building block for synthesizing a variety of novel materials that incorporate this beneficial naphthobenzofuran unit. Its use enables the exploration of new material designs for applications in solar energy conversion and multifunctional optoelectronic devices [4].

Precision Synthesis of Novel Polycyclic Aromatic Architectures via Cross-Coupling

For academic and industrial research groups focused on the discovery of novel organic electronic materials, 2-Bromonaphtho[2,3-b]benzofuran is an essential tool for molecular engineering. The bromine atom at the 2-position provides a versatile, reactive handle for a wide range of palladium-catalyzed cross-coupling reactions beyond Suzuki (e.g., Stille, Negishi, Buchwald-Hartwig) [REFS-1, REFS-5]. This allows for the modular and systematic introduction of the naphtho[2,3-b]benzofuran fragment into diverse molecular architectures, enabling the rapid synthesis of chemical libraries. Researchers can use this specific compound to fine-tune the electronic properties (HOMO/LUMO levels), molecular packing, and film morphology of their target materials in a highly controlled and reproducible manner .

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